molecular formula C24H30N4O6 B3970878 1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid

1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid

Cat. No.: B3970878
M. Wt: 470.5 g/mol
InChI Key: YEDHPEZNWXKAKD-UHFFFAOYSA-N
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Description

1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid is a complex organic compound that features a piperidine and piperazine moiety. These structures are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. One common method involves the reaction of 2-nitrobenzyl chloride with piperidine under basic conditions to form the 1-[(2-nitrophenyl)methyl]piperidine intermediate. This intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable catalyst to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of nitro or halogenated derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine is unique due to its combination of piperidine and piperazine moieties, which allows it to interact with a broader range of biological targets.

Properties

IUPAC Name

1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2.C2H2O4/c27-26(28)22-9-5-4-6-19(22)18-23-12-10-21(11-13-23)25-16-14-24(15-17-25)20-7-2-1-3-8-20;3-1(4)2(5)6/h1-9,21H,10-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDHPEZNWXKAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid

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